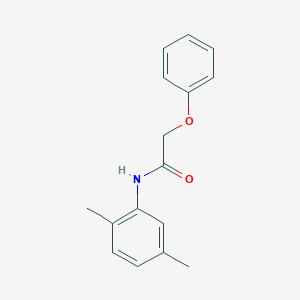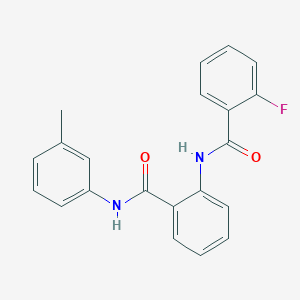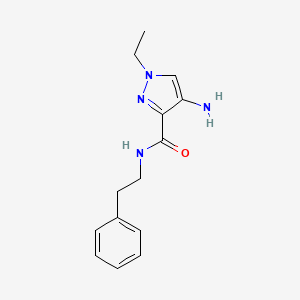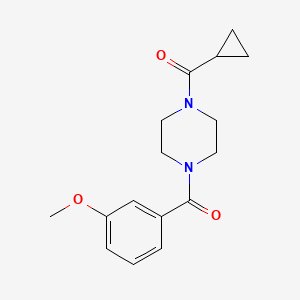![molecular formula C20H26N2O2 B5575368 3-(3-hydroxy-3-methylbutyl)-N-[1-(6-methyl-3-pyridinyl)ethyl]benzamide](/img/structure/B5575368.png)
3-(3-hydroxy-3-methylbutyl)-N-[1-(6-methyl-3-pyridinyl)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-hydroxy-3-methylbutyl)-N-[1-(6-methyl-3-pyridinyl)ethyl]benzamide is a useful research compound. Its molecular formula is C20H26N2O2 and its molecular weight is 326.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 326.199428076 g/mol and the complexity rating of the compound is 410. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial and Antineoplastic Activities
Research into benzamide derivatives, including structures similar to 3-(3-hydroxy-3-methylbutyl)-N-[1-(6-methyl-3-pyridinyl)ethyl]benzamide, has shown promising antimicrobial and antineoplastic (anti-cancer) activities. For instance, studies on N-(3-Hydroxy-2-pyridyl)benzamides have demonstrated significant in vitro antimicrobial effectiveness against various bacteria such as Escherichia coli, Pseudomonas aeruginosa, Entrococcus faecalis, and Staphylococcus aureus. These findings suggest the potential for benzamide derivatives in developing new antibacterial agents (Mobinikhaledi, Forughifar, Shariatzadeh, & Fallah, 2006). Additionally, benzamide derivatives have been explored for their antineoplastic capabilities. For example, flumatinib, a tyrosine kinase inhibitor with a structure incorporating benzamide and pyridinyl groups, has shown significant antitumor activity in chronic myelogenous leukemia (CML) patients, highlighting the therapeutic potential of such compounds in cancer treatment (Gong, Chen, Deng, & Zhong, 2010).
Ligand Design for Magnetic Materials
Another fascinating application of benzamide derivatives is in the design of ligands for magnetic materials. Research into ligands like 2-hydroxy-N-{2-[2-hydroxyethyl)amino]ethyl}benzamide and its analogs, when coordinated with copper ions, has led to the development of anionic metalloligands. These ligands, upon reacting with lanthanide salts, produce complexes that exhibit single-molecule magnet (SMM) and single-chain magnet (SCM) behaviors. This research opens new avenues for the development of advanced magnetic materials with potential applications in data storage and quantum computing (Costes, Vendier, & Wernsdorfer, 2010).
Corrosion Inhibition
Benzamide derivatives have also been studied for their corrosion inhibitive properties. Research into the stereochemical conformation of azomethine-based Schiff bases, which share structural similarities with benzamide compounds, has revealed their effectiveness in inhibiting corrosion on mild steel surfaces in acidic environments. This work highlights the potential of benzamide derivatives in developing new corrosion inhibitors for industrial applications, providing a pathway to enhance the longevity and durability of metal structures (Murmu, Saha, Murmu, & Banerjee, 2019).
Propriétés
IUPAC Name |
3-(3-hydroxy-3-methylbutyl)-N-[1-(6-methylpyridin-3-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-14-8-9-18(13-21-14)15(2)22-19(23)17-7-5-6-16(12-17)10-11-20(3,4)24/h5-9,12-13,15,24H,10-11H2,1-4H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAACGECXKBRBCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(C)NC(=O)C2=CC=CC(=C2)CCC(C)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(4-BROMOPHENYL)AMINO]-1??,2-BENZOTHIAZOLE-1,1-DIONE](/img/structure/B5575300.png)
![5-butyl-4-ethyl-2-[2-oxo-2-(2-phenyl-4-morpholinyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5575308.png)
![N-{6-BENZYL-7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-2-METHYLPROPANAMIDE](/img/structure/B5575315.png)
![N-(3-{[(4-methoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5575317.png)
![methyl 4-[(dimethylamino)sulfonyl]-2-thiophenecarboxylate](/img/structure/B5575322.png)


![4-{4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5575335.png)
![methyl 3-{2-[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]ethoxy}benzoate dihydrochloride](/img/structure/B5575352.png)
![2-(2-pyridin-3-ylethyl)-9-(tetrahydro-2H-pyran-4-ylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5575358.png)
![1-[2-(4-Chlorophenyl)ethyl]-3-(4-fluorophenyl)urea](/img/structure/B5575363.png)


![3-methyl-N-propyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboximidamide](/img/structure/B5575395.png)
